N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide

Description

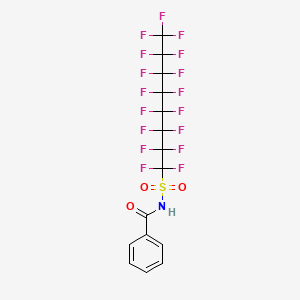

Chemical Identity: This compound, with CAS RN 754-91-6, features a perfluorinated octane chain (C8F17) linked to a sulfonamide group (SO2NH) and a benzamide moiety (C6H5CONH). Its molecular formula is C15H8F17NO3S, and its molecular weight is 679.3 g/mol (calculated from constituent atoms) .

Properties

CAS No. |

87988-75-8 |

|---|---|

Molecular Formula |

C15H6F17NO3S |

Molecular Weight |

603.25 g/mol |

IUPAC Name |

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)benzamide |

InChI |

InChI=1S/C15H6F17NO3S/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-7(34)6-4-2-1-3-5-6/h1-5H,(H,33,34) |

InChI Key |

MHVUIICWGZEAKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- typically involves the reaction of benzamide with heptadecafluorooctyl sulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a long fluorinated carbon chain and a sulfonamide functional group. This structure contributes to its hydrophobic and lipophobic properties, making it useful in applications requiring water and oil repellency.

Industrial Applications

a. Surface Coatings:

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)benzamide is often utilized in surface coatings for textiles and paper products. Its ability to impart water and stain resistance makes it ideal for enhancing the durability of fabrics used in outdoor gear and upholstery.

b. Firefighting Foams:

This compound has been incorporated into certain formulations of firefighting foams due to its effectiveness in suppressing flammable liquid fires. The fluorinated structure aids in forming a stable foam blanket that prevents re-ignition.

Environmental Considerations

a. Persistence and Bioaccumulation:

Research indicates that perfluoroalkyl substances like N-(1,1,2,...)-benzamide are persistent in the environment. Studies have shown that these compounds can bioaccumulate in aquatic organisms leading to potential ecological risks . The bioaccumulation factors (BCFs) for similar compounds range significantly; hence monitoring their environmental impact is crucial.

b. Regulatory Status:

Due to concerns over toxicity and environmental persistence associated with PFAS compounds like N-(1,...)-benzamide, regulatory agencies have started to impose restrictions on their use. For instance, the International Agency for Research on Cancer (IARC) has classified certain PFAS as possibly carcinogenic .

Health Implications

a. Toxicological Studies:

Studies have linked PFAS exposure to various health issues including immune system effects and potential carcinogenic outcomes . Research on N-(1,...)-benzamide specifically is still ongoing; however, its structural similarities with other PFAS raise concerns about similar health risks.

b. Case Studies:

Recent epidemiological studies have highlighted associations between PFAS exposure and adverse health effects such as increased cancer risk . While specific data on N-(1,...)-benzamide is limited at this time due to its relatively recent identification in research contexts , the broader implications of PFAS exposure warrant careful consideration.

Mechanism of Action

The mechanism of action of Benzamide, N-[(heptadecafluorooctyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Features :

- The perfluorinated chain imparts high thermal stability and hydrophobicity.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Biological Activity

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide (commonly referred to as a PFOS derivative) is a synthetic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). PFAS have garnered significant attention due to their persistence in the environment and potential adverse health effects. This article explores the biological activity of this compound based on recent studies and findings.

- Chemical Formula : C17H14F17N1O2S

- Molecular Weight : 500.34 g/mol

- Structure : The compound features a benzamide moiety linked to a heptadecafluorooctane sulfonyl group.

Research has shown that PFOS and its derivatives can interact with various biological pathways. The primary mechanisms of action include:

- Endocrine Disruption : PFOS has been implicated in altering hormone levels and disrupting endocrine functions. Studies have indicated that exposure to PFOS can lead to increased levels of estrogen-responsive gene expression in breast cancer cell lines .

- Toxicity Profiles : PFOS is known for its hepatotoxicity and potential to induce oxidative stress. It has been shown to increase reactive oxygen species (ROS) production and stimulate apoptosis in liver cells .

Biological Activity Data

The biological activity of N-(1,1,2,2,...)-benzamide has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings:

| Study | Model | Exposure Time | Concentration | Main Findings |

|---|---|---|---|---|

| Johnson et al. (1979) | Rats | 24 hours | 4.2 mg/kg | 95% absorption; toxicity signs including emaciation and convulsions. |

| Butenhoff et al. (2012) | Rats | 104 weeks | 0.5–20 μg/g | Increased incidence of hepatocellular adenomas; gender differences in response noted. |

| Zeng et al. (2019) | Human Cells | 48 hours | 10 μM | Induced upregulation of cancer-associated genes; increased self-renewal capacity in prostate epithelial cells. |

Case Studies

- Hepatotoxicity Assessment : A study conducted by Butenhoff et al. demonstrated that chronic exposure to PFOS in rats resulted in significant liver damage characterized by hepatocellular adenomas and carcinomas. The study highlighted gender differences in susceptibility to PFOS-induced liver lesions .

- Endocrine Disruption Effects : Research by Sonthithai et al. indicated that PFOS exposure enhanced the proliferation of breast cancer cells through estrogenic pathways . This suggests that compounds like N-(1,...)-benzamide could contribute to the development of hormone-related cancers.

- Neurotoxicity Evaluation : A recent study reported neurotoxic effects associated with PFOS exposure in animal models. Behavioral changes were observed alongside biochemical alterations indicative of neuronal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.